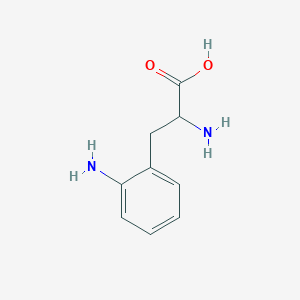

2-Amino-3-(2-aminophenyl)propanoic acid

Description

Contextualization within Amino Acid Chemistry and Aromatic Systems

As an analog of the essential amino acid tryptophan, 2-Amino-3-(2-aminophenyl)propanoic acid shares the core structure of an α-amino acid, which includes a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain. nih.gov In this case, the side chain is a 2-aminobenzyl group. This ortho-amino substitution on the phenyl ring distinguishes it from its proteinogenic counterpart, phenylalanine, and its close relative, tryptophan, which contains an indole (B1671886) ring system. medchemexpress.com The presence of the aromatic ring and two amino groups allows for a variety of chemical modifications and interactions, including hydrogen bonding and π-stacking.

The table below outlines some of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H12N2O2 | evitachem.com |

| Molecular Weight | 180.20 g/mol | evitachem.com |

| IUPAC Name | (2S)-2-amino-3-(2-aminophenyl)propanoic acid | evitachem.com |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)N | evitachem.com |

| InChI Key | DJZAVKNBQZFEAL-QMMMGPOBSA-N | evitachem.com |

| CAS Number | 35987-78-1 | evitachem.com |

Significance in Advanced Organic Synthesis and Medicinal Chemistry Scaffolds

The unique structural features of this compound make it a valuable starting material in advanced organic synthesis. The bifunctional nature of the molecule, with its two amino groups and a carboxylic acid, allows for the construction of complex heterocyclic scaffolds. For instance, it can serve as a precursor for the synthesis of benzodiazepine (B76468) analogs, a class of compounds with significant therapeutic applications. psu.edumdpi.com

In the realm of medicinal chemistry, the incorporation of unnatural amino acids like this compound into peptides is a well-established strategy to enhance their therapeutic properties. biosyn.com Such modifications can lead to peptides with increased stability against enzymatic degradation, improved receptor binding affinity, and altered conformational preferences. biosyn.comnih.gov This amino acid can be used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. nih.govyoutube.com The resulting peptides can be used to probe biological systems or developed as potential therapeutic agents. The ability to introduce this constrained tryptophan analog allows for the fine-tuning of peptide structure and function. aralezbio.com

Historical Perspectives on Related Compounds and Research Trajectories

The deliberate synthesis of unnatural amino acids for incorporation into proteins gained significant momentum with the development of genetic code expansion techniques. nih.gov These methods allow for the site-specific incorporation of amino acids beyond the canonical 20, opening up new avenues for protein engineering and the study of protein function. nih.gov The synthesis of ortho-substituted phenylalanine derivatives, a category to which our subject compound belongs, has been an area of active research, with various synthetic strategies being developed to access these valuable building blocks. The exploration of tryptophan analogs has also been a fruitful area of research, leading to the discovery of compounds with a range of biological activities, including antimicrobial and antihypertensive properties. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZAVKNBQZFEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331246 | |

| Record name | 2-amino-3-(2-aminophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-83-4 | |

| Record name | 2-amino-3-(2-aminophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 2 Amino 3 2 Aminophenyl Propanoic Acid and Its Precursors

Stereoselective and Enantioselective Synthetic Routes

Achieving the correct three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like 2-Amino-3-(2-aminophenyl)propanoic acid. Stereoselective and enantioselective strategies are employed to produce the desired enantiomer in high purity, which is often crucial for biological activity.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Phase-transfer catalysis is one such powerful technique. For the synthesis of phenylalanine derivatives, chiral Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been used as asymmetric phase-transfer catalysts. nih.gov These catalysts enable the asymmetric α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides, affording unnatural α-amino acid derivatives in excellent yields and high enantioselectivity. nih.gov The stereochemical outcome is predictable and controllable; for instance, a cinchonine-based catalyst typically yields the (R)-enantiomer, while a cinchonidine-based catalyst produces the (S)-enantiomer. nih.gov

Another innovative approach merges photoredox catalysis with biocatalysis. This synergistic method allows for the creation of non-canonical amino acids by forming a new carbon-carbon bond at the alpha-carbon. sciencedaily.comnih.gov This process is highly stereoselective and avoids the need for protecting groups, which are often required in traditional synthesis to mask reactive sites. sciencedaily.com

| Catalyst Type | Substrate | Reaction | Key Features |

| Cinchona Alkaloid Quaternary Ammonium Salts | Glycine Schiff Base | Asymmetric α-alkylation | High yields and enantioselectivity; predictable stereochemical control. nih.gov |

| Photobiocatalysis (Photoredox + PLP Enzyme) | Common Amino Acids | Radical-mediated α-functionalization | Stereoselective, eliminates need for protecting groups, creates novel amino acids. sciencedaily.comnih.gov |

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This strategy is widely applied in the asymmetric synthesis of amino acids.

Evans oxazolidinones are a prominent class of chiral auxiliaries. An achiral carboxylic acid can be attached to the oxazolidinone, and subsequent diastereoselective alkylation of the α-carbon allows for the stereocontrolled introduction of a side chain. nih.govresearchgate.net For example, the alkylation of a Ni(II) complex of a glycine Schiff base with a chiral auxiliary has been used for the large-scale synthesis of fluorinated amino acids. mdpi.combeilstein-journals.org The complex is alkylated, and subsequent disassembly releases the chiral auxiliary and the desired amino acid. mdpi.com

Another well-known auxiliary is camphorsultam, also known as Oppolzer's sultam. wikipedia.org Pseudoephedrine has also been employed as a practical chiral auxiliary for the asymmetric alkylation of glycine derivatives, leading to the synthesis of various α-amino acids. wikipedia.org

| Chiral Auxiliary | Typical Reaction | Application Example | Ref. |

| Evans Oxazolidinones | Diastereoselective Alkylation, Aldol Reactions | Synthesis of α-substituted carboxylic acids and amino acids. | nih.govresearchgate.net |

| Ni(II) Complex with Chiral Ligand | Asymmetric Alkylation of Glycine Schiff Base | Large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid. | mdpi.com |

| Camphorsultam (Oppolzer's Sultam) | Various Asymmetric Transformations | Classic auxiliary for stereoselective synthesis. | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Synthesis of enantiomerically enriched α-amino acids. | wikipedia.org |

Biocatalytic Transformations

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for the synthesis of complex molecules like non-canonical amino acids. nih.govmdpi.com Pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as transaminases, are particularly valuable for amino acid synthesis. nih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov Engineered D-amino acid transaminases have demonstrated the ability to produce a wide range of both aliphatic and aromatic D-amino acids from their corresponding α-keto acids with excellent enantiomeric excess (>99%). mdpi.com

Phenylalanine ammonia (B1221849) lyases (PALs) are another class of enzymes that can catalyze the reversible, non-oxidative amination of cinnamic acid derivatives to form phenylalanine analogs. nih.gov Recent research has focused on engineering PALs to accept β-substituted substrates, enabling the direct asymmetric synthesis of β-branched aromatic α-amino acids, a reaction that is challenging to achieve through traditional chemical methods. nih.gov

The combination of biocatalysis with other synthetic methods, known as chemoenzymatic synthesis, is a powerful strategy. oup.com For instance, a one-pot chemoenzymatic approach can leverage the strengths of both biocatalysis and chemical reactions to access complex structures that are otherwise difficult to obtain. oup.com

Classical and Modern Organic Synthesis Protocols

Beyond stereoselective methods, the fundamental construction of the this compound molecule relies on robust protocols for building the aromatic and aliphatic portions of the structure.

Amination Reactions in ortho-Substituted Phenylalanine Synthesis

Introducing the second amino group onto the phenyl ring at the ortho position is a critical step. A common strategy involves the nitration of a phenylalanine precursor, followed by reduction of the nitro group to an amine. However, direct amination methods are also being developed. For instance, a Brønsted acid-catalyzed reaction has been shown to selectively perform meta-amination of anisidines, highlighting the potential for regioselective C-H amination on activated aromatic rings. nih.gov While this example is for a meta-substitution, it points towards the development of advanced catalytic systems for direct C-N bond formation on aromatic rings.

A classical route to aminophenylalanine involves starting with a suitably substituted benzaldehyde. For example, the synthesis of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-DOPA) has been achieved through the condensation of veratraldehyde with hippuric acid, followed by reduction and hydrolysis steps. google.com A similar strategy could be envisioned starting with 2-nitrobenzaldehyde (B1664092) to introduce the ortho-amino precursor.

Strategies for Constructing the Propanoic Acid Backbone

The 2-amino-3-phenylpropanoic acid core is a fundamental structure in amino acid chemistry. nih.govwikipedia.org Several classical methods are used to construct this backbone.

The Strecker synthesis is a two-step method that involves treating an aldehyde with a mixture of ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile to give the amino acid. google.com

The Erlenmeyer-Plöchl synthesis involves the condensation of an aromatic aldehyde with N-acetylglycine to form an azalactone. nih.gov Subsequent reduction and hydrolysis of the azalactone yield the desired phenylalanine derivative. nih.gov This method is particularly useful for creating α,β-unsaturated precursors that can be asymmetrically hydrogenated to install the desired stereocenter.

A straightforward method for converting a carboxylic acid to an α-amino acid is through α-halogenation. The Hell-Vollhard-Zelinsky reaction can be used to brominate a propanoic acid derivative at the α-position, followed by displacement of the bromide with ammonia to yield the α-amino acid. quora.com

| Synthesis Method | Starting Materials | Key Intermediate | Application |

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | α-Aminonitrile | General amino acid synthesis. google.com |

| Erlenmeyer-Plöchl | Aromatic Aldehyde, N-Acetylglycine | Azalactone | Synthesis of phenylalanine derivatives. nih.gov |

| α-Halogenation/Amination | Carboxylic Acid, Halogen, Ammonia | α-Halo Acid | Conversion of carboxylic acids to α-amino acids. quora.com |

| Alkylation of Glycine Enolates | Glycine Schiff Base, Benzyl Halide | Alkylated Glycine Derivative | Asymmetric synthesis of phenylalanine derivatives. nih.govnih.gov |

Protecting Group Chemistry in Amino Acid Synthesis

The synthesis of complex amino acids like this compound heavily depends on protecting group chemistry to temporarily block the reactive amino and carboxyl groups. nih.gov The key is to use orthogonal protecting groups, which can be removed selectively without affecting other protected groups in the molecule. nih.govpeptide.com

For the α-amino group, commonly employed protecting groups include benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc). peptide.com The Cbz group is typically removed by hydrogenolysis, whereas the Boc group is cleaved under acidic conditions. researchgate.net The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group, particularly in solid-phase peptide synthesis, and it is removed under basic conditions. researchgate.netwikipedia.org

The carboxylic acid functional group is generally protected as an ester, such as a methyl or ethyl ester, which can be cleaved by acid or base hydrolysis. For milder deprotection, a tert-butyl ester can be used, which is removed under acidic conditions similar to the Boc group. Benzyl esters, which are cleaved by hydrogenolysis, are also a common choice.

The protection of the 2-amino group on the phenyl ring must be compatible with the reactions performed on the amino acid portion of the molecule. A frequent strategy is to introduce this group in a masked form, such as a nitro group (-NO2). This nitro group can then be reduced to the desired amino group (-NH2) late in the synthesis, often through catalytic hydrogenation. google.com If the amino group is present from an earlier stage, it can be protected with groups like acetyl (Ac) or trifluoroacetyl (TFAc), which are removed under specific hydrolytic conditions. The selection of the protecting group for the aromatic amine is crucial to ensure it remains stable throughout the synthesis and can be selectively removed when needed.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| α-Amino Group | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Carboxylic Acid | Methyl Ester | -OMe | Acid or Base Hydrolysis |

| Carboxylic Acid | Ethyl Ester | -OEt | Acid or Base Hydrolysis |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA) |

| Carboxylic Acid | Benzyl Ester | -OBn | H₂, Pd/C (Hydrogenolysis) |

| Aromatic Amino Group | Nitro | -NO₂ | Reduction (e.g., H₂, Pd/C; SnCl₂) |

| Aromatic Amino Group | Acetyl | Ac | Acid or Base Hydrolysis |

| Aromatic Amino Group | Trifluoroacetyl | TFAc | Mild Base Hydrolysis |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is essential for creating environmentally responsible and sustainable manufacturing processes. These principles focus on waste reduction, the use of less hazardous materials, and improved energy efficiency. skpharmteco.comyoutube.com

A key principle is atom economy , which aims to maximize the incorporation of all materials from the starting reactants into the final product, thereby minimizing waste. acs.org For example, catalytic methods like the hydrogenation of a nitro group are highly atom-economical compared to stoichiometric reductions that produce significant amounts of inorganic byproducts.

The use of safer solvents and reagents is another cornerstone of green chemistry. skpharmteco.com This involves replacing hazardous solvents, such as chlorinated hydrocarbons, with more environmentally friendly alternatives like water, ethanol, or supercritical fluids. gappeptides.com

Catalysis plays a vital role in green synthetic chemistry. Catalytic reactions are generally more selective, require milder conditions, and produce less waste than their stoichiometric counterparts. youtube.com In the synthesis of this particular amino acid, the use of transition metal catalysts for cross-coupling reactions or enzymes for achieving enantiopurity are examples of green approaches. researchgate.net

Energy efficiency is also a critical consideration. Designing syntheses that can be conducted at ambient temperature and pressure reduces energy consumption. acs.org Microwave-assisted synthesis can also offer a more energy-efficient alternative to traditional heating methods.

Scalability and Industrial Relevance of Synthetic Procedures

The transition of a synthetic route from a laboratory setting to large-scale industrial production involves several critical considerations to ensure commercial viability.

Process safety and robustness are paramount. The chosen synthetic method must be safe for large-scale operation, avoiding highly reactive or toxic substances and ensuring the process is well-controlled.

Cost-effectiveness is a major driver in industrial applications. This includes the costs of raw materials, reagents, solvents, and catalysts, as well as expenses related to energy, waste disposal, and purification.

High yield and purity of the final product are essential. This often necessitates extensive process optimization to determine the most favorable reaction conditions. The development of efficient and scalable purification methods, such as crystallization, is also crucial.

Elucidating the Biological Mechanisms and Activities of 2 Amino 3 2 Aminophenyl Propanoic Acid

Investigations into Potential Neurobiological Roles and Interactions

The neurobiological effects of tryptophan metabolites are profound, influencing everything from neurotransmission to neuroinflammation. nih.govmdpi.com The kynurenine (B1673888) pathway, which is the primary route of tryptophan degradation, produces several neuroactive compounds that can modulate neuronal function and are implicated in various neurological and psychiatric disorders. nih.govnih.govnih.gov The structural similarity of 2-Amino-3-(2-aminophenyl)propanoic acid to tryptophan suggests it may also participate in or modulate these critical pathways.

The neuroactive metabolites of the kynurenine pathway are known to interact directly with several key neurotransmitter receptors. For instance, kynurenic acid acts as an antagonist at ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.govnih.gov Conversely, quinolinic acid is an agonist at the NMDA receptor and is considered neurotoxic. youtube.comwikipedia.org

While specific receptor binding studies for this compound are not extensively detailed in the available literature, it is hypothesized that due to its structure, it may interact with various molecular targets, including receptors, thereby modulating their activity. evitachem.com Studies on similar propanoic acid analogues have demonstrated potent and selective binding to receptors like the prostaglandin (B15479496) EP3 receptor, indicating that this class of compounds has the potential for specific receptor interactions. nih.gov The potential for this compound to bind to glutamate receptors or other neuronal receptors remains a key area for future investigation.

Table 1: Receptor Binding Profiles of Key Kynurenine Pathway Metabolites

| Metabolite | Receptor Target | Activity | Implication |

|---|---|---|---|

| Kynurenic Acid | NMDA, AMPA, Kainate Receptors | Antagonist nih.govnih.gov | Neuroprotective |

| Quinolinic Acid | NMDA Receptor | Agonist youtube.com | Excitotoxic, Neurotoxic |

This table is generated based on data for related compounds to illustrate potential interaction types.

The kynurenine pathway significantly influences major neurotransmitter systems, not only through direct receptor binding but also by affecting the availability of the tryptophan precursor for serotonin (B10506) synthesis. nih.govwikipedia.org Under inflammatory conditions, the enzyme indoleamine 2,3-dioxygenase (IDO) is upregulated, shunting tryptophan metabolism away from serotonin production and towards the kynurenine pathway. nih.govwikipedia.org This "kynurenine shunt" can lead to reduced serotonin levels, a state implicated in the pathophysiology of major depressive disorder. nih.govwikipedia.org

It is hypothesized that this compound could modulate neurotransmitter systems through several mechanisms:

Competition for Pathway Enzymes: If the compound acts as a substrate or inhibitor of key kynurenine pathway enzymes like IDO or kynurenine 3-monooxygenase (KMO), it could alter the balance of neuroactive metabolites such as kynurenic acid and quinolinic acid. nih.gov

Altering Tryptophan Availability: By competing for transport or enzymatic pathways, it could indirectly affect the amount of tryptophan available for serotonin synthesis in the brain. nih.gov

Direct Receptor Interaction: As discussed, direct binding to neurotransmitter receptors would represent a primary mechanism of modulation. evitachem.com

The balance between the neuroprotective effects of kynurenic acid and the neurotoxic potential of quinolinic acid is critical for neuronal health, and substances that influence this balance are of major therapeutic interest. nih.govyoutube.com

Enzymatic Interactions and Inhibition Kinetics

The interaction of small molecules with enzymes as either substrates or inhibitors is a fundamental aspect of their biological activity. Given its amino acid structure, this compound is a candidate for interaction with amino acid-related enzymes. evitachem.com

The first and rate-limiting step in the kynurenine pathway is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). frontiersin.orgnih.gov IDO, in particular, is known to have a broad substrate specificity, capable of catalyzing the oxidation of various tryptophan analogues. nih.govpnas.org Research has demonstrated that enzymes like IDO1 and IDO2 have distinct specificities for different tryptophan derivatives. proquest.comnih.gov

It is plausible that this compound could serve as a substrate for enzymes within the kynurenine pathway. evitachem.com For example, kynureninase, another key enzyme, hydrolyzes kynurenine to anthranilic acid and can also act on other substrates. nih.gov Substrate specificity studies would be required to determine the kinetic parameters (e.g., Kₘ, Vₘₐₓ) of this compound with these enzymes.

Table 2: Substrate Specificity of Tryptophan Dioxygenase Enzymes for L-Tryptophan

| Enzyme | Michaelis Constant (Kₘ) | Relative Affinity |

|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | ~20 µM frontiersin.org | High |

| Tryptophan 2,3-dioxygenase (TDO) | ~190 µM frontiersin.org | Moderate |

This table shows the varying affinities of the primary kynurenine pathway enzymes for their main substrate, L-Tryptophan, highlighting the potential for analogues to interact differently.

Inhibition of kynurenine pathway enzymes is a major strategy in drug development for cancer and neurological disorders. nih.govnih.govnih.gov For instance, inhibiting kynurenine 3-monooxygenase (KMO) is pursued to decrease the production of neurotoxic metabolites and increase the levels of neuroprotective kynurenic acid. nih.govnih.gov Similarly, IDO1 inhibitors are being investigated extensively in cancer immunotherapy. nih.govnih.gov

This compound may act as an inhibitor of such enzymes. evitachem.com The mechanism could be competitive, non-competitive, or uncompetitive, depending on its binding site and interaction with the enzyme-substrate complex. For example, many known IDO1 inhibitors are tryptophan analogs that compete with the natural substrate for binding to the active site. acs.org Detailed kinetic studies are necessary to determine the inhibitory potential (IC₅₀, Kᵢ) and the mechanism of action of this compound on specific enzymes.

Cellular Uptake and Transport Mechanisms

The ability of this compound to exert biological effects is contingent on its ability to cross cell membranes and, potentially, the blood-brain barrier to enter the central nervous system. As an amino acid derivative, its transport is likely mediated by specific carrier proteins.

The Large Neutral Amino Acid Transporter (LAT1 or SLC7A5) is a critical transporter responsible for the uptake of large neutral amino acids, including tryptophan, across the blood-brain barrier and into various cells. nih.govnih.govdrugbank.com Kynurenine, the central metabolite of the tryptophan degradation pathway, is also transported by the System L transporter SLC7A5. nih.gov This transporter is crucial for supplying the brain with essential amino acids and is also a target for delivering drugs into the brain via prodrug strategies. nih.govacs.orgmdpi.com

Given the structural resemblance to tryptophan, it is highly probable that this compound is also a substrate for LAT1 and potentially other amino acid transporters. This transport mechanism would be crucial for its entry into cells and the brain, where it could then engage with its neurobiological and enzymatic targets. Competition studies with known LAT1 substrates could confirm this transport pathway.

Table 3: Characteristics of the Large Neutral Amino Acid Transporter 1 (LAT1)

| Feature | Description |

|---|---|

| Transporter Type | Solute Carrier Family 7 (SLC7A5) nih.gov |

| Function | Na⁺-independent, obligatory exchanger of large neutral amino acids (e.g., Tryptophan, Phenylalanine, Leucine) nih.govdrugbank.com |

| Key Locations | Blood-brain barrier, placenta, testis, various cancer cells nih.govpnas.org |

| Physiological Role | Nutrient supply to the brain, cellular amino acid homeostasis nih.govpnas.org |

| Pathological Role | Upregulated in many cancers to support rapid growth nih.govpnas.org |

Amino Acid Transporter Systems

The entry of amino acids into cells is a regulated process mediated by a variety of membrane-bound transport proteins, which are crucial for maintaining cellular homeostasis and enabling processes like protein synthesis. numberanalytics.com These transporters are broadly classified into families, such as the Solute Carrier (SLC) family. numberanalytics.com The transport can occur via facilitated diffusion down a concentration gradient or through active transport, which requires energy. numberanalytics.com

Given the structural similarity of this compound to tryptophan, its transport into cells, particularly across the blood-brain barrier (BBB), is likely facilitated by transporters for large, neutral amino acids. The L-type amino acid transporter 1 (LAT1), a member of the SLC7 family, is a primary transporter for shuttling large neutral amino acids like tryptophan into the central nervous system (CNS). mdpi.comresearchgate.net This transporter functions as an antiporter, exchanging extracellular amino acids for intracellular ones. nih.gov Other neutral amino acid transporters (NATs), such as SLC1A5/ASCT2, are also known to be involved in the transport of neutral amino acids and are implicated in various physiological and pathological processes, including cancer. nih.gov Therefore, it is probable that this compound utilizes these or similar transport systems for its cellular uptake. The regulation of these transporters is complex, involving feedback inhibition by high concentrations of their amino acid substrates to prevent excessive accumulation. numberanalytics.com

Table 1: Major Amino Acid Transporter Systems for Neutral Amino Acids

| Transporter System | SLC Family | Primary Substrates | Transport Mechanism | Key Characteristics |

|---|---|---|---|---|

| System L | SLC7 (e.g., LAT1/SLC7A5) | Large neutral amino acids (Tryptophan, Phenylalanine, Leucine) | Na+-independent, obligatory exchange | Crucial for transport across the blood-brain barrier. mdpi.comresearchgate.net |

| System A | SLC38 (e.g., SNAT1, SNAT2) | Small neutral amino acids (Alanine, Serine, Glutamine) | Na+-dependent cotransport | Accumulates neutral amino acids; sensitive to low pH. |

| System ASC | SLC1 (e.g., ASCT2/SLC1A5) | Alanine, Serine, Cysteine, Threonine, Glutamine | Na+-dependent exchange | Important in metabolic reprogramming in cancer. nih.gov |

| System N | SLC38 (e.g., SNAT3, SNAT5) | Nitrogen-rich amino acids (Glutamine, Asparagine, Histidine) | Na+ and H+ cotransport | Plays a role in glutamine-glutamate cycle and acid-base balance. nih.gov |

Membrane Permeability Studies

The ability of a molecule to pass through a biological membrane is a critical determinant of its biological activity. For amino acids, this permeation is influenced by both passive diffusion across the lipid bilayer and active transport via protein channels. nih.gov Studies on various amino acids have shown that hydrophobicity is a key factor, with more hydrophobic amino acids being up to 100 times more permeable than hydrophilic ones due to higher partition coefficient values. nih.gov Other factors influencing permeability include lipid chain length and membrane cholesterol content; decreasing lipid chain length can slightly increase permeability, while higher cholesterol content tends to decrease it. nih.gov

Direct membrane permeability data for this compound is not available. However, research on the structurally related aromatic amino acid phenylalanine has shown that it can increase membrane permeability, a phenomenon linked to its ability to form aggregates within the membrane's interfacial region. acs.org This alteration of membrane properties by a simple amino acid highlights that such molecules can perform functions often attributed to more complex membrane proteins. acs.org

For neuroactive compounds, permeability across the blood-brain barrier (BBB) is of particular importance. Tryptophan and its analogs are known to cross the BBB primarily through carrier-mediated transport, specifically via the LAT1 transporter. mdpi.comnih.gov Studies on the neurotoxic amino acid derivative BMAA (2-Amino-3-(methylamino)-propanoic acid) showed it has limited brain uptake due to a low BBB permeability-surface area product. mdpi.com This indicates that even small structural changes to an amino acid can dramatically alter its ability to enter the brain.

Table 2: Research Findings on the Membrane Permeability of Aromatic Amino Acids and Analogs

| Compound | Key Finding | Experimental Context | Reference |

|---|---|---|---|

| Phenylalanine | Increases the permeability of bilayered vesicle membranes. | Model membrane systems (monolayers and vesicles). | acs.org |

| Hydrophobic Amino Acids | Exhibit permeability coefficients (P) approximately 100-fold higher than hydrophilic amino acids. | Liposome permeability assays. | nih.gov |

| alpha-Methyl-L-tryptophan | Brain uptake and trapping are correlated with serotonin synthesis rates, not directly with its BBB permeability surface area product. | In vivo studies in rats. | nih.gov |

| BMAA (2-Amino-3-(methylamino)-propanoic acid) | Brain uptake is limited by a low blood-brain barrier permeability-surface area product (2 to 5 x 10-5 ml/s/g). | In vivo pharmacokinetic studies in rats. | mdpi.com |

Signal Transduction Pathway Involvement

Amino acids are not only building blocks for proteins but also act as signaling molecules that regulate key cellular processes. A central hub for amino acid signaling is the mechanistic target of rapamycin (B549165) (mTOR) pathway, particularly mTOR complex 1 (mTORC1), which controls cell growth, proliferation, and autophagy. nih.govnih.gov Amino acids, especially leucine, are potent activators of mTORC1, and this signaling is often initiated by their transport into the cell. nih.gov

While direct studies on this compound are lacking, its close structural relationship to tryptophan suggests its metabolic products could be involved in significant signaling events. The primary metabolic route for tryptophan is the kynurenine pathway, which produces several neuroactive metabolites that directly interact with signal transduction systems. wikipedia.orgresearchgate.net For instance, kynurenic acid is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the brain. researchgate.net Conversely, another metabolite, quinolinic acid, acts as an NMDA receptor agonist. researchgate.netnih.gov This dual regulation of a key signaling receptor by metabolites from the same pathway highlights the complexity of tryptophan-related signaling.

Furthermore, research into other synthetic propanoic acid derivatives has revealed interactions with neuronal receptors. A series of (R)-2-amino-3-triazolpropanoic acid analogs were identified as agonists at the glycine (B1666218) site of the NMDA receptor, demonstrating that the aminopropanoic acid scaffold can be a basis for designing molecules that modulate critical CNS signaling pathways. ku.dknih.gov

Table 3: Signal Transduction Involvement of Kynurenine Pathway Metabolites

| Metabolite | Signaling Pathway/Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Kynurenic Acid | NMDA Receptor | Antagonist; considered neuroprotective. | researchgate.netnih.gov |

| Quinolinic Acid | NMDA Receptor | Agonist; considered neurotoxic at high concentrations. | researchgate.netnih.gov |

| 3-Hydroxykynurenine | Induction of Oxidative Stress | Can lead to neurodegeneration through the generation of free radicals. | researchgate.net |

Biotransformation and Metabolic Pathways

The biotransformation of this compound is intrinsically linked to the metabolism of its parent compound, L-tryptophan. Approximately 95% of tryptophan degradation in the body occurs via the kynurenine pathway. wikipedia.orgnih.gov This pathway is crucial for producing a variety of biologically active molecules, including the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org

The kynurenine pathway is initiated by the cleavage of the tryptophan indole (B1671886) ring by one of two enzymes: tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO), which is active in extrahepatic tissues and is notably induced by inflammatory cytokines like interferon-gamma. nih.gov This initial step produces N-formylkynurenine, which is rapidly converted to L-kynurenine. nih.govyoutube.com

L-kynurenine is a central branching point in the pathway. nih.gov It can be metabolized down several routes. One key transformation is its hydrolysis by the enzyme kynureninase to form anthranilic acid and alanine. nih.gov Anthranilic acid possesses the core 2-aminophenyl structure of the target compound. This strongly suggests that this compound is either an intermediate or a derivative product of the kynurenine pathway. The main branch of the pathway involves the conversion of kynurenine to 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO), which eventually leads to the formation of quinolinic acid and NAD+. wikipedia.orgnih.gov Dysregulation of enzymes like KMO can shift the pathway's balance, leading to an accumulation of certain metabolites like kynurenic acid and anthranilic acid. wikipedia.org

Table 4: Key Enzymes and Reactions in the Kynurenine Pathway

| Enzyme | Substrate | Product(s) | Primary Location/Regulator | Reference |

|---|---|---|---|---|

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | N-Formylkynurenine | Liver; induced by glucocorticoids. | nih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N-Formylkynurenine | Extrahepatic tissues; induced by IFN-γ. | nih.gov |

| Kynurenine Formamidase | N-Formylkynurenine | L-Kynurenine | Widespread. | youtube.com |

| Kynureninase | L-Kynurenine / 3-Hydroxykynurenine | Anthranilic Acid + Alanine / 3-Hydroxyanthranilic Acid + Alanine | Requires Vitamin B6 as a cofactor. | wikipedia.orgnih.gov |

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 3-Hydroxykynurenine | Mitochondrial enzyme. | wikipedia.org |

| Kynurenine Aminotransferase (KAT) | L-Kynurenine | Kynurenic Acid | Present in brain cells. | researchgate.net |

Advanced Studies on Molecular Interactions of this compound: A Review of Current Literature

Despite a comprehensive search of scientific databases and literature, there is currently a notable lack of specific published research on the molecular interactions of the chemical compound this compound. Therefore, it is not possible to provide a detailed article on its protein-ligand dynamics, nucleic acid interactions, or metal ion coordination chemistry as outlined.

The investigation into the molecular behavior of specific amino acid analogs is a growing field of interest, offering potential insights into drug design, biochemical pathway elucidation, and materials science. However, the scientific community's focus is vast, and many compounds remain uncharacterized.

The requested detailed analysis, including structural biology approaches like X-ray crystallography and NMR spectroscopy of complexes with proteins, binding affinity determinations, and studies on its interaction with DNA or RNA, has not been documented in the accessible scientific literature for this compound. Similarly, research into its metal ion coordination chemistry appears to be unavailable.

While studies exist for structurally related compounds, such as derivatives of aminophenylpropanoic acid with substitutions at different positions on the phenyl ring, this information is not directly applicable to the specific isomer requested. The precise arrangement of the amino groups and the propanoic acid side chain in this compound would dictate its unique physicochemical properties and, consequently, its molecular interactions. Extrapolation from other molecules would be speculative and would not meet the standard of scientific accuracy.

This absence of data highlights a gap in the current body of scientific knowledge. Future research may yet explore the molecular interaction profile of this compound, which would then enable the kind of detailed analysis requested. Until such studies are conducted and published, a comprehensive and scientifically rigorous article on this specific topic cannot be produced.

Advanced Studies on Molecular Interactions of 2 Amino 3 2 Aminophenyl Propanoic Acid

Metal Ion Coordination Chemistry

Chelation Properties and Complex Formation

The molecular architecture of 2-Amino-3-(2-aminophenyl)propanoic acid, containing a carboxylic acid group, an alpha-amino group, and an additional amino group on the phenyl ring, suggests its potential as a versatile chelating agent. Generally, amino acids coordinate with metal ions through their amino and carboxylate groups, forming stable five-membered chelate rings. wikipedia.org The presence of the second amino group on the phenyl ring in this compound introduces the possibility of enhanced or varied coordination behavior, potentially acting as a tridentate ligand.

While direct studies on the chelation of this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on analogous compounds. For instance, research on (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid has demonstrated its ability to form coordination complexes with various transition metals, including cobalt(II), copper(II), and nickel(II). scirp.orgsemanticscholar.org In these complexes, the amino acid typically coordinates as a bidentate ligand through the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. scirp.org

The coordination geometry of the resulting metal complexes is influenced by the metal ion and the presence of other ligands. For example, cobalt(II) and nickel(II) complexes with (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid have been reported to adopt square planar geometries, while copper(II) complexes tend to form octahedral geometries. scirp.orgsemanticscholar.org The synthesis of these complexes often involves reacting a metal salt with the amino acid in a suitable solvent, sometimes in the presence of a base to deprotonate the carboxylic acid. scirp.orgsemanticscholar.org

The addition of a secondary ligand, such as 1,10-phenanthroline, can lead to the formation of mixed-ligand complexes with distinct properties. scirp.orgsemanticscholar.org For this compound, the ortho-positioned amino group on the phenyl ring could potentially participate in coordination, leading to the formation of a more stable, tridentate complex. This additional coordination site could influence the stability constant, geometry, and reactivity of the resulting metallo-complexes. The study of such complexes is crucial for developing new catalysts and materials. The interaction of metal ions with amino acids can sometimes be suppressed by the addition of a strong chelating agent like EDTA. nih.gov

Table 1: Coordination Geometries of Metal Complexes with a Structurally Similar Amino Acid

| Metal Ion | Ligand | Coordination Geometry |

| Cobalt(II) | (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid | Square Planar scirp.orgsemanticscholar.org |

| Copper(II) | (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid | Octahedral scirp.org |

| Nickel(II) | (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid | Square Planar scirp.org |

| Cobalt(II) | (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid & 1,10-phenanthroline | Square Planar scirp.org |

| Copper(II) | (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid & 1,10-phenanthroline | Octahedral scirp.org |

| Nickel(II) | (±)-2-Amino-3-(4-hydroxyphenyl)propionic acid & 1,10-phenanthroline | Mixture of Square Planar and Octahedral scirp.org |

Role in Metalloenzyme Active Sites

Metalloenzymes are critical biological catalysts that contain a metal ion in their active site, which is essential for their function. The specific amino acid residues coordinating the metal ion play a crucial role in determining the enzyme's catalytic activity and substrate specificity. While there is no direct evidence of this compound being a natural component of metalloenzymes, its structure provides a basis for its potential use in the design of artificial metalloenzymes or as a probe to study natural enzyme mechanisms.

The introduction of unnatural amino acids into proteins is a powerful tool for modulating the properties of enzymes. nih.gov By replacing a native amino acid with a synthetic one like this compound, researchers can systematically alter the steric and electronic environment of the metal center. The additional amino group on the phenyl ring could introduce a new coordination site, potentially altering the redox potential of the metal ion or providing a new binding site for substrates.

For example, in model systems of oxidase enzymes, the introduction of tyrosine analogs with modified phenolic pKa values has been shown to significantly impact the enzyme's activity. nih.gov Similarly, incorporating an unnatural amino acid with an additional coordinating group, such as the imidazole (B134444) ring in (S)-2-amino-3-(4-hydroxy-3-(1H-imidazol-1-yl)phenyl)propanoic acid, has been used to mimic the cross-linked tyrosine-histidine structure found in native cytochrome c oxidase. nih.gov This highlights the potential of using custom-designed amino acids to fine-tune the function of metalloenzymes.

The study of how metal ions are coordinated in natural metalloenzymes provides a blueprint for designing new catalysts. The specific geometry and the nature of the coordinating ligands are key to the enzyme's function. The tridentate chelation potential of this compound could be exploited to create stable, well-defined metal centers within a protein scaffold, leading to novel catalytic activities.

Self-Assembly and Supramolecular Chemistry

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Amino acids and peptides are excellent building blocks for self-assembly due to their inherent chirality and ability to form multiple hydrogen bonds. asianpubs.org

The self-assembly of amino acid derivatives can lead to a variety of nanostructures, including nanofibers, nanotubes, and vesicles. The specific structure formed depends on the molecular design of the building block. For instance, the incorporation of a β-amino acid into a peptide sequence has been shown to inhibit amyloid fibril formation and lead to the formation of microspheres instead. nih.gov In the case of a 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing peptide, the molecule adopts a turn-like structure that self-associates into a loop-like supramolecular assembly. nih.gov

For this compound, the presence of the aromatic ring and multiple amino and carboxyl groups suggests a strong potential for self-assembly. The π-π stacking interactions between the phenyl rings could drive the formation of ordered aggregates. Furthermore, the multiple hydrogen bond donors and acceptors can lead to extensive networks of intermolecular hydrogen bonds, stabilizing the resulting supramolecular structures.

The co-assembly of different molecular building blocks can lead to even more complex and functional materials. nih.gov By combining this compound with other molecules, it may be possible to create novel supramolecular structures with tailored properties. The study of these self-assembled materials is a rapidly growing field with potential applications in drug delivery, tissue engineering, and catalysis. The process of self-assembly can be influenced by external stimuli such as pH, temperature, or the presence of metal ions, offering a way to control the formation and disassembly of these structures. mdpi.com

Research Applications and Utilities of 2 Amino 3 2 Aminophenyl Propanoic Acid

Utilization as a Chirality Source in Asymmetric Synthesis

As a chiral amino acid, the enantiomerically pure forms of 2-Amino-3-(2-aminophenyl)propanoic acid serve as valuable starting materials or auxiliaries in asymmetric synthesis. evitachem.com The inherent chirality of the molecule can be transferred to new products, a fundamental strategy for creating stereochemically defined molecules. One of the most established methods involves the use of chiral nickel(II) complexes of Schiff bases derived from amino acids. nih.gov This approach allows for the asymmetric synthesis of a wide array of tailor-made amino acids. nih.govmdpi.com The chiral auxiliary, often a derivative of an amino acid itself, directs the stereochemical outcome of reactions, such as alkylations, on a prochiral substrate like a glycine (B1666218) Schiff base complex. nih.govmdpi.com After the desired transformation, the auxiliary can be cleaved and recycled, yielding an enantiomerically enriched target amino acid. mdpi.com This methodology highlights the foundational role that chiral amino acids, including structures analogous to this compound, play in building complex, stereochemically rich molecules for pharmaceutical and materials science research. nih.gov

Role in Peptide and Peptidomimetic Design

The incorporation of unnatural amino acids is a powerful tactic in medicinal chemistry to design peptides and peptidomimetics with enhanced properties. nih.gov Amino acids like this compound are used to introduce novel structural features that can improve stability, binding affinity, and pharmacological profiles.

Table 1: Potential Modifications of Bioactive Peptides

| Original Residue | Replacement Residue | Potential Effect | Rationale |

| Phenylalanine | This compound | Enhanced binding, altered solubility | Introduces a nucleophilic amino group for new interactions or further functionalization. |

| Tryptophan | This compound | Modified conformation, new cyclization point | The ortho-amino group can serve as a handle for creating constrained structures. |

Constraining a peptide's conformation by cyclization is a widely used strategy to improve its stability against enzymatic degradation, enhance receptor binding affinity, and improve cell permeability. scispace.com The structure of this compound is exceptionally well-suited for this purpose. The ortho-amino group on the phenyl ring can act as a nucleophile to form a covalent bond with an electrophilic group elsewhere in the peptide sequence. This can be an N-terminal functional group, a C-terminal carboxyl group, or a reactive side chain, leading to the formation of a rigid, cyclic structure. This method of creating macrocycles is a key technique in transforming flexible, labile peptides into more drug-like candidates. nih.govscispace.com

Precursor in Heterocyclic Compound Synthesis

The ortho-phenylenediamine substructure within this compound makes it a highly valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinoxalines. nih.govmdpi.com Quinoxalines are a class of privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govmdpi.com The standard synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org By using a derivative of this compound, a quinoxaline (B1680401) ring can be formed that bears an amino acid side chain at one of its positions. This provides a direct route to complex, functionalized quinoxalines that can be further elaborated or incorporated into larger molecular frameworks. nih.gov

Table 2: Synthesis of Heterocycles from this compound Derivatives

| Co-reactant Type | Resulting Heterocyclic System | Significance |

| 1,2-Diketone | Quinoxaline | Core structure in many pharmaceuticals and fluorescent materials. nih.govrsc.org |

| α-Halo Ketone | Dihydro-1,4-benzodiazepine (after reduction) | Important pharmacophore in central nervous system drugs. |

| Carboxylic Acid/Derivative | Benzimidazole | Found in a variety of bioactive compounds, including anthelmintics and proton pump inhibitors. |

Development of Molecular Probes and Biosensors

Quinoxaline derivatives are known for their fluorescent properties, which can be tuned by altering the substituents on the heterocyclic core. nih.govrsc.org The synthesis of quinoxalines from this compound allows for the strategic placement of the amino acid moiety, which can then be used to conjugate the fluorescent core to other molecules, such as peptides or proteins. The two amino groups of the ortho-phenylenediamine part can also act as a chelating unit for metal ions. This property can be exploited to create sensors where the fluorescence of the molecule is modulated upon binding to a specific metal, allowing for its detection. The linkage of different amines to a quinoxaline core can tune the optoelectronic properties, leading to materials suitable for use in molecular electronics and analytical chemistry. nih.govrsc.org

Scaffold for Combinatorial Library Generation

A scaffold in combinatorial chemistry is a core molecular structure to which a variety of substituents can be attached to create a large library of related compounds for biological screening. researchgate.netnih.gov Amino acids are considered excellent hubs for creating such libraries due to their biocompatibility and the presence of multiple, orthogonally protectable functional groups. mdpi.com this compound is a trifunctional scaffold, possessing an α-amino group, a carboxylic acid group, and an aromatic amino group. Each of these sites can be selectively reacted with different building blocks, allowing for the rapid generation of a diverse set of molecules. This diversity-oriented synthesis approach is a powerful tool in drug discovery for identifying new bioactive compounds. researchgate.netfrontiersin.org The use of such privileged scaffolds, which are known to interact with a wide variety of biological targets, increases the probability of finding hits in high-throughput screening campaigns. researchgate.net

Potential in Material Science and Polymer Chemistry

Currently, there is a notable absence of publicly available research detailing the specific applications of this compound in the fields of material science and polymer chemistry. While the unique structure of this ortho-substituted aromatic amino acid, featuring two amine groups and a carboxylic acid group, suggests theoretical potential as a monomer or a building block for functional polymers, dedicated studies to explore this potential are not found in the reviewed scientific literature.

The broader field of polymer chemistry has seen the utilization of other isomers of aminophenylalanine and related amino acid derivatives in the synthesis of novel polymers. For instance, research has been conducted on polyamides and polyimides derived from para-aminophenylalanine (4-aminophenylalanine), highlighting their potential for creating biodegradable and biocompatible materials. Similarly, L-phenylalanine has been used to create polycatecholamine coatings for surface modification of medical devices.

However, specific data on the polymerization of this compound, the properties of any resulting polymers (such as polyamides, polyimides, or other functional polymers), and their potential applications in material science remain uninvestigated in the accessible literature. The presence of the ortho-amino group could theoretically lead to unique polymer architectures, such as ladder-type structures, or impart specific chelating or electronic properties to the resulting materials. Nevertheless, without experimental data and research findings, any discussion on its role in material science and polymer chemistry remains speculative.

Further research and investigation are required to determine if this compound can be a viable candidate for the development of new materials with advanced properties.

Sophisticated Analytical and Spectroscopic Methodologies for Characterization and Quantification of 2 Amino 3 2 Aminophenyl Propanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating 2-Amino-3-(2-aminophenyl)propanoic acid from complex mixtures and assessing its purity. The choice of technique is dictated by the analytical objective, whether it be routine purity checks, separation of stereoisomers, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for aromatic amino acids. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). shimadzu.eu The gradient elution, where the concentration of the organic modifier is increased over time, is commonly employed to ensure efficient separation and good peak shape.

Detection is typically achieved using a UV-Vis detector, as the phenyl ring in the molecule provides strong chromophores. Wavelengths around 210 nm and 280 nm are often utilized for the detection of aromatic amino acids. nih.gov For purity assessment, the peak area percentage of the main compound is calculated from the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. For enhanced sensitivity and specificity, especially in complex matrices, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed, which forms highly fluorescent products detectable at lower concentrations. fujifilm.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | shimadzu.eu |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient | 5% to 95% B over 20 minutes | chromatographyonline.com |

| Flow Rate | 1.0 mL/min | acs.org |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV at 210 nm and 280 nm | nih.govacs.org |

| Injection Volume | 10 µL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography (GC) is a powerful separation technique, but it is limited to volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is a mandatory step to increase their volatility for GC-MS analysis. This process involves converting the polar functional groups (-COOH, -NH₂) into less polar, more volatile derivatives.

Common derivatization strategies include silylation and acylation.

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. shimadzu.eu Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed. The TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.

Acylation/Esterification: This is often a two-step process. First, the carboxyl group is esterified (e.g., with propanol (B110389) and HCl), followed by acylation of the amino groups using reagents like propyl chloroformate or pentafluoropropionic anhydride (B1165640). nih.gov

Once derivatized, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl methylpolysiloxane column). The separated components then enter the mass spectrometer, which provides mass information for identification. nih.gov

| Derivatization Method | Reagent(s) | Resulting Derivative | Key Advantages | Reference |

|---|---|---|---|---|

| Silylation | MSTFA or BSTFA | Trimethylsilyl (TMS) | One-step reaction | nih.gov |

| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | More stable, less moisture sensitive | |

| Esterification & Acylation | Propyl Chloroformate / Propanol | N-propoxycarbonyl propyl ester | Can be automated | fujifilm.com |

| Esterification & Acylation | HCl in Methanol, then PFPA | Methyl ester, Pentafluoropropionyl amide | Forms stable derivatives | nih.gov |

Chiral Chromatography

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers (R and S forms). Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities. Chiral chromatography is the definitive method for this purpose. There are two primary approaches:

Direct Chiral Separation: This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acids, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series) are widely used and show excellent enantioselectivity for a broad range of compounds, including amino acid derivatives. acs.org

Macrocyclic Glycopeptide-based CSPs: Stationary phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the direct separation of underivatized amino acids in reversed-phase or polar-organic modes. researchgate.net

Crown Ether-based CSPs: These are specifically designed for the separation of primary amines and amino acids, forming inclusion complexes with the protonated amino group. fujifilm.com

Indirect Chiral Separation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form a pair of diastereomers. massbank.eu These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like C18). evitachem.com While effective, this method requires an additional reaction step and the chiral purity of the derivatizing agent is critical. evitachem.com

| CSP Type | Example Column | Separation Principle | Typical Mobile Phase Mode | Reference |

|---|---|---|---|---|

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T (Teicoplanin) | Inclusion, H-bonding, ionic interactions | Reversed-Phase / Polar-Organic | researchgate.netmassbank.eu |

| Polysaccharide Derivative | Chiralpak IA (Amylose derivative) | Inclusion, dipole-dipole, H-bonding | Normal-Phase / Polar-Organic | acs.org |

| Crown Ether | Crownpak CR(+) | Host-guest complexation with amino group | Reversed-Phase (acidic) | fujifilm.commassbank.eu |

| Zwitterionic Ion-Exchanger | CHIRALPAK ZWIX(+) | Ion-exchange, H-bonding | Polar-Organic | nih.gov |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise information on its mass, elemental composition, and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, is critical for the unambiguous confirmation of the elemental formula of a compound. nih.gov HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). acs.org

For this compound, the theoretical monoisotopic mass of the neutral molecule (C₉H₁₂N₂O₂) is 180.08988 Da. When analyzed, typically after protonation in the ion source (e.g., electrospray ionization - ESI), it forms the ion [M+H]⁺ with a theoretical exact mass of 181.09715 Da. An HRMS instrument can measure this mass with high accuracy (e.g., 181.0971 ± 0.0009 Da at 5 ppm). This experimental value is then used to generate a list of possible elemental formulas. The correct formula, C₉H₁₂N₂O₂, can be confidently assigned as it will be the only plausible candidate within the narrow mass tolerance that also fits the isotopic pattern observed in the spectrum.

| Species | Molecular Formula | Charge | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| Neutral Molecule | C₉H₁₂N₂O₂ | 0 | 180.08988 |

| Protonated Molecule [M+H]⁺ | C₉H₁₃N₂O₂⁺ | +1 | 181.09715 |

| Deprotonated Molecule [M-H]⁻ | C₉H₁₁N₂O₂⁻ | -1 | 179.08265 |

| Sodiated Adduct [M+Na]⁺ | C₉H₁₂N₂O₂Na⁺ | +1 | 203.07909 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule (precursor ion), [M+H]⁺, is mass-selected and then subjected to Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation of protonated amino acids follows predictable pathways. For aromatic amino acids like phenylalanine, common fragmentation pathways include:

Loss of water and carbon monoxide: A characteristic fragmentation for α-amino acids is the concerted loss of H₂O and CO (a total loss of 46 Da) from the carboxylic acid group, leading to the formation of an iminium ion. acs.org

Loss of ammonia (B1221849): The loss of NH₃ (17 Da) from the α-amino group is another common pathway. acs.org

Side-chain fragmentation: Cleavage of the bond between the α- and β-carbons can lead to the formation of a tropylium-like ion or other fragments originating from the aminophenylmethyl side chain.

For this compound ([M+H]⁺ at m/z 181.1), the expected fragmentation would be a combination of these pathways, providing structural confirmation.

| Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity | Reference Pathway |

|---|---|---|---|

| 164.1 | NH₃ (17.0 Da) | Loss of the α-amino group | acs.org |

| 135.1 | H₂O + CO (46.0 Da) | Iminium ion from loss of the carboxyl group | acs.org |

| 120.1 | -CH(NH₂)COOH (74.0 Da) | Aminotropylium-like ion from side-chain cleavage | massbank.eu |

| 106.1 | -CH₂CH(NH₂)COOH (89.0 Da) | Aminophenyl ion | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational characterization of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and the spatial arrangement of atoms.

In solution, the molecule exists in a dynamic equilibrium of various conformers. NMR parameters such as chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs) provide a time-averaged picture of this conformational landscape. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the aromatic ring are expected to resonate in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect, with their exact positions influenced by the electron-donating amino substituent. The α-proton and the β-protons of the propanoic acid side chain will appear at distinct chemical shifts, providing information about the backbone conformation. docbrown.info

The vicinal coupling constants (³J) between the α-proton and the β-protons are particularly informative. Governed by the Karplus relationship, these couplings are dependent on the dihedral angle between the coupled protons, thus offering insights into the preferred rotamers about the Cα-Cβ bond.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR provides fundamental information, complex molecules like this compound benefit immensely from two-dimensional (2D) NMR techniques, which disperse the spectral information into two frequency dimensions, resolving signal overlap and revealing connectivity between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for establishing proton-proton coupling networks within the molecule. libretexts.org It reveals which protons are scalar-coupled to each other, typically over two or three bonds. For this compound, cross-peaks would be expected between the α-proton and the β-protons, and among the coupled protons of the aromatic ring. This allows for the unambiguous assignment of the protons within the propanoic acid side chain and the delineation of the spin system in the aminophenyl ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. columbia.edu Each cross-peak in an HSQC spectrum represents a one-bond connection between a proton and a carbon (or nitrogen) atom. This technique is invaluable for assigning the ¹³C resonances of the molecule by correlating them to their attached, and often more easily assigned, protons. nih.govnih.gov For example, the resonance of the α-carbon can be identified by its correlation to the α-proton.

The following table provides predicted NMR data, which serves as a guide for the experimental characterization of the compound.

Interactive Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

| Carboxyl (C=O) | - | ~175 | α-H, β-H |

| α-Carbon | ~4.0 | ~56 | β-H, Carboxyl-H (if present) |

| β-Carbon | ~3.2 | ~35 | α-H, Aromatic-H |

| Aromatic C1' | - | ~125 | Aromatic-H, β-H |

| Aromatic C2' | - | ~145 | Aromatic-H |

| Aromatic C3' | ~6.7 | ~117 | Aromatic-H |

| Aromatic C4' | ~7.1 | ~130 | Aromatic-H |

| Aromatic C5' | ~6.8 | ~119 | Aromatic-H |

| Aromatic C6' | ~7.0 | ~128 | Aromatic-H |

| α-Amino (NH₂) | Variable | - | α-H, β-H |

| Aromatic Amino (NH₂) | Variable | - | Aromatic-H |

Note: Predicted values are estimates and may vary based on solvent and pH conditions.

Solid-State NMR Applications

In the solid state, where molecular tumbling is restricted, NMR spectra are dominated by anisotropic interactions that are averaged out in solution. emory.edu Solid-state NMR (ssNMR) spectroscopy provides unique insights into the structure, polymorphism, and dynamics of this compound in its crystalline or amorphous forms.

High-resolution ssNMR spectra can be obtained using techniques like Magic Angle Spinning (MAS), which mechanically rotates the sample at a specific angle (54.74°) to average out the anisotropic interactions. emory.edu Cross-polarization (CP) techniques are often employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from the more abundant protons.

For amino acids, ¹⁵N and ¹³C ssNMR are particularly powerful. They can be used to:

Characterize Polymorphs: Different crystalline forms of the same compound will give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ssNMR can identify and characterize different polymorphs of this compound. deakin.edu.au

Probe Hydrogen Bonding: The chemical shifts of nuclei involved in hydrogen bonds (e.g., the amino and carboxyl groups) are sensitive to the strength and geometry of these bonds. ¹⁵N ssNMR is particularly useful for studying the hydrogen-bonding environment of the two amino groups. deakin.edu.au

Determine Internuclear Distances: Advanced ssNMR techniques, such as Rotational Echo Double Resonance (REDOR), can be used to measure internuclear distances between specific pairs of labeled nuclei (e.g., ¹³C-¹⁵N), providing precise structural constraints. nih.gov

Study Molecular Dynamics: By analyzing relaxation times and lineshapes at different temperatures, ssNMR can provide information on molecular motions in the solid state, such as the rotation of the amino groups or librations of the phenyl ring. aip.org

Spectroscopic Methods for Electronic and Vibrational Characterization

Spectroscopic techniques that probe the electronic and vibrational energy levels of a molecule are essential for a comprehensive characterization of this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, the primary chromophore is the 2-aminophenyl group.

Aromatic amino acids typically exhibit absorption bands in the UV region due to π → π* transitions of the aromatic ring. rsc.org The presence of the amino group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted phenylalanine. The spectrum of this compound would likely show characteristic absorption maxima. The position and intensity of these bands can be sensitive to the pH of the solution, as protonation or deprotonation of the amino and carboxyl groups can alter the electronic structure of the molecule. researchgate.net

Interactive Table 2: Expected UV-Visible Absorption Data for this compound

| Chromophore | Expected Transition | Approximate λmax (nm) | Notes |

| 2-Aminophenyl Ring | π → π | ~240 and ~290 | The exact positions are sensitive to solvent polarity and pH. The presence of two bands is characteristic of substituted benzenes. |

| Carboxyl Group | n → π | ~210 | This transition is often weak and may be masked by the stronger aromatic absorption. |

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. semanticscholar.org An analysis of the vibrational spectrum provides a molecular fingerprint and allows for the identification of key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule. A vibration must result in a change in the molecular dipole moment to be IR-active. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibration must result in a change in the molecular polarizability to be Raman-active. libretexts.org

For this compound, which exists as a zwitterion in the solid state, the vibrational spectra will show characteristic bands for the carboxylate (COO⁻), protonated amino (NH₃⁺), and the primary aromatic amino (NH₂) groups, in addition to the vibrations of the carbon skeleton and the aromatic ring.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| α-Amino (NH₃⁺) | N-H stretching | 3100 - 2600 (broad) | IR, Raman |

| N-H bending | ~1630, ~1510 | IR, Raman | |

| Aromatic Amino (NH₂) | N-H stretching | 3500 - 3300 | IR, Raman |

| N-H scissoring | 1650 - 1580 | IR | |

| Carboxylate (COO⁻) | Asymmetric stretching | 1600 - 1550 | IR |

| Symmetric stretching | 1420 - 1380 | IR | |

| Aromatic Ring | C-H stretching | 3100 - 3000 | IR, Raman |

| C=C stretching | 1600 - 1450 | IR, Raman | |

| C-H out-of-plane bending | 900 - 675 | IR | |

| Aliphatic Chain | C-H stretching | 2980 - 2850 | IR, Raman |

Note: These are approximate ranges and can vary based on the physical state and intermolecular interactions. researchgate.net

Electrophoretic Techniques

Electrophoresis is a powerful analytical technique used to separate charged molecules, such as amino acids, based on their differential migration in an electric field. creative-proteomics.com The electrophoretic mobility of this compound is dependent on its net charge, which is a function of the pH of the surrounding medium.

The key parameter governing electrophoretic behavior is the isoelectric point (pI), which is the pH at which the amino acid has a net charge of zero and therefore does not migrate in an electric field. masterorganicchemistry.com this compound possesses three ionizable groups: the α-carboxylic acid group, the α-amino group, and the aromatic amino group. The presence of the second amino group makes it a basic amino acid.

The net charge of the molecule at a given pH can be predicted based on the pKa values of its ionizable groups:

At a pH below all pKa values: All groups are protonated (COOH, NH₃⁺, Ar-NH₃⁺), resulting in a net positive charge of +2. The molecule will migrate towards the cathode (negative electrode).

At a pH above all pKa values: All groups are deprotonated (COO⁻, NH₂, Ar-NH₂), resulting in a net negative charge of -1. The molecule will migrate towards the anode (positive electrode).

At the isoelectric point (pI): The molecule exists predominantly as a zwitterion with a net charge of zero. It will not migrate in the electric field. The pI for a basic amino acid is calculated by averaging the pKa values of the two amino groups. masterorganicchemistry.com

At intermediate pH values: The net charge will be between +2 and -1, and the molecule will migrate towards the cathode or anode depending on whether the pH is below or above the pI, respectively. libretexts.org

Techniques like capillary electrophoresis (CE) offer high efficiency and resolution for the separation of amino acids and their derivatives, making it a suitable method for the analysis and quantification of this compound in complex mixtures. metwarebio.com

Computational and Theoretical Investigations into 2 Amino 3 2 Aminophenyl Propanoic Acid